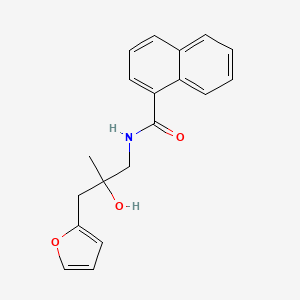

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-19(22,12-15-8-5-11-23-15)13-20-18(21)17-10-4-7-14-6-2-3-9-16(14)17/h2-11,22H,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEIQRJLMPCUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Physicochemical Properties

Molecular Architecture

The target compound combines a 1-naphthamide group with a substituted propyl chain containing furan-2-yl, hydroxyl, and methyl moieties. The molecular formula $$ \text{C}{19}\text{H}{19}\text{NO}_3 $$ corresponds to a molecular weight of 309.4 g/mol. Key structural features include:

- Naphthalene ring : Provides aromatic rigidity and influences electronic properties.

- Amide linkage : Serves as a hydrogen-bonding site and stabilizes the molecular conformation.

- 2-Hydroxy-2-methylpropyl chain : Introduces stereochemical complexity and potential for hydrogen bonding.

- Furan-2-yl group : Contributes π-electron density and enables further functionalization.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Disconnection of the target molecule reveals two primary fragments:

- 1-Naphthoic acid derivative : Likely activated as an acid chloride for amide formation.

- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine : Requires stereoselective synthesis of the branched alkyl chain with hydroxyl and furan groups.

Amide Bond Formation

Activation of 1-Naphthoic Acid

- Acid chloride preparation : Treatment of 1-naphthoic acid with thionyl chloride ($$ \text{SOCl}_2 $$) or oxalyl chloride generates 1-naphthoyl chloride, a reactive electrophile.

- Coupling agents : Alternatives include carbodiimides (EDC, DCC) with hydroxybenzotriazole (HOBt) to minimize racemization.

Synthesis of the Amine Component

The propylamine side chain can be constructed through:

- Aldol addition : Reaction of furfural with acetone under basic conditions yields a β-hydroxy ketone intermediate, followed by reductive amination.

- Grignard reaction : Addition of furan-2-ylmagnesium bromide to 2-methyl-2-nitropropane-1-ol, subsequent reduction of the nitro group to amine.

Representative reaction :

$$

\text{Furan-2-yl-MgBr} + \text{O}2\text{N-C(CH}3\text{)2-OH} \rightarrow \text{Furan-2-yl-C(CH}3\text{)2-OH} \xrightarrow{\text{LiAlH}4} \text{Furan-2-yl-C(CH}3\text{)2-NH}_2

$$

Convergent Coupling

Combining the fragments via nucleophilic acyl substitution:

- Schlenk tube procedure : A mixture of 1-naphthoyl chloride (1.0 equiv) and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine (1.2 equiv) in dry dichloroethane (DCE) at 0°C, with gradual warming to room temperature.

- Base mediation : Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography using petroleum ether/ethyl acetate gradients.

Yield optimization :

Mechanistic Insights and Side Reactions

Competing Pathways

- Esterification : If hydroxyl groups remain unprotected, competing ester formation with the acid chloride may occur. Solution: Use tert-butyldimethylsilyl (TBS) protection prior to coupling.

- Racemization : The chiral center at C2 of the propyl chain may epimerize under acidic/basic conditions. Mitigation: Conduct reactions at low temperatures (0–5°C) and avoid prolonged storage.

Advanced Functionalization and Derivatives

Benzoxazole Formation

Heating the target compound with p-toluenesulfonic acid (TsOH) in toluene induces cyclodehydration to form fused benzoxazoles, enhancing rigidity:

$$

\text{N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide} \xrightarrow{\text{TsOH, 120°C}} \text{Benzoxazole derivative}

$$

Yield : 90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the furan ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, potassium permanganate.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of deoxygenated or reduced furan derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of its furan and naphthalene moieties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.

Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but with a benzohydrazide moiety instead of a naphthamide.

3-(furan-2-yl)acrylohydrazide: Contains a furan ring and a hydrazide group, used in similar applications.

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide is unique due to its combination of a furan ring, a hydroxyl group, and a naphthalene ring, which imparts distinct chemical and biological properties.

Biological Activity

Overview of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide

This compound is a synthetic compound belonging to the class of naphthamide derivatives. These compounds are often explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Properties

Several studies have indicated that naphthamide derivatives exhibit significant anticancer activity. For instance:

- Mechanism of Action : Naphthamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A study on related naphthamide compounds demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy.

Antimicrobial Activity

Naphthamide derivatives have also been investigated for their antimicrobial properties:

- In vitro Studies : Research has shown that some naphthamide compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthamide derivatives is another area of interest:

- Cytokine Modulation : Certain compounds have been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Furan Ring | Enhances interaction with biological targets |

| Hydroxyl Group | Increases solubility and bioavailability |

| Naphthalene Core | Provides a platform for diverse modifications |

Synthesis and Characterization

Research has focused on the synthesis of this compound using various methodologies, including:

- Refluxing Techniques : Utilizing solvents like ethanol or DMSO under reflux conditions to facilitate reaction.

- Characterization Techniques : Techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Toxicological Studies

Understanding the safety profile is crucial for potential therapeutic applications:

- Toxicity Assessments : Preliminary studies indicate that while some naphthamide derivatives show promising biological activity, they also need thorough evaluation for cytotoxicity against normal cells.

Q & A

Basic: What are the established synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-naphthamide, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step organic reactions starting with the preparation of intermediates such as functionalized furan derivatives and naphthamide precursors. For example, furan-2-yl-containing intermediates are synthesized via nucleophilic substitution or coupling reactions, while the naphthamide moiety is introduced through amidation using activated carboxylic acids or coupling reagents like EDC/HOBt . Key intermediates include hydroxyl-propyl furan derivatives and activated naphthoyl chlorides. Reaction conditions often require inert atmospheres (N₂/Ar), controlled temperatures (0–80°C), and purification via column chromatography .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for verifying functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography provides definitive structural confirmation . Mass spectrometry (HRMS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups like hydroxyl and amide bonds .

Basic: What initial biological activities have been reported for this compound, and under what assay conditions?

Answer:

Preliminary studies suggest anti-inflammatory and antimicrobial activities. In vitro assays using lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7 cells) show inhibition of pro-inflammatory cytokines (IL-6, TNF-α) at IC₅₀ values of 10–50 μM . Antimicrobial activity against Staphylococcus aureus and Escherichia coli is evaluated via broth microdilution (MIC: 25–100 μg/mL) . Cytotoxicity is assessed using MTT assays (72-hour exposure) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for furan coupling steps improve regioselectivity .

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexane mixtures aid in crystallization .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions during amidation .

- Automated Purification : Flash chromatography with gradient elution (0–100% EtOAc in hexane) ensures high purity (>98%) .

Advanced: What mechanisms explain the compound’s bioactivity, and how can target interactions be validated?

Answer:

The compound’s anti-inflammatory activity may involve inhibition of NF-κB or COX-2 pathways, validated via Western blotting and luciferase reporter assays . For antimicrobial effects, membrane disruption assays (propidium iodide uptake) and enzyme inhibition studies (e.g., β-lactamase) are used . Target validation requires:

- Surface Plasmon Resonance (SPR) : Direct binding affinity measurements (KD values).

- Mutagenesis Studies : Site-directed mutagenesis of suspected binding pockets in enzymes .

Advanced: How can contradictions in bioactivity data across different studies be resolved?

Answer:

Contradictions often arise from assay variability. For example, discrepancies in IC₅₀ values may result from:

- Cell Line Differences : Primary vs. immortalized cells (e.g., RAW 264.7 vs. THP-1 macrophages) .

- Assay Duration : Shorter incubations (24h) may underestimate cytotoxicity compared to 72-hour exposures .

- Standardization : Adopting guidelines like the CLSI M07-A10 protocol for antimicrobial testing improves reproducibility .

Advanced: What computational approaches are used to model the compound’s interactions with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzymes (e.g., COX-2) using PDB structures (e.g., 5KIR) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .

- QSAR Modeling : Hammett constants and logP values correlate substituent effects with bioactivity .

Advanced: What strategies are effective for designing derivatives with improved pharmacological properties?

Answer:

- Structure-Activity Relationship (SAR) : Modifying the furan substituents (e.g., electron-withdrawing groups) enhances metabolic stability .

- Prodrug Design : Esterification of the hydroxyl group improves oral bioavailability .

- Bioisosteric Replacement : Replacing the naphthamide with benzamide moieties retains activity while reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.